molecular formula C28H28N4O3 B2714921 3-(azepan-1-ylcarbonyl)-N-(2-ethylphenyl)-7-methyl-1,8-naphthyridin-4-amine CAS No. 1207040-12-7

3-(azepan-1-ylcarbonyl)-N-(2-ethylphenyl)-7-methyl-1,8-naphthyridin-4-amine

Cat. No. B2714921
CAS RN: 1207040-12-7
M. Wt: 468.557
InChI Key: WSPRMEJQZLEBEB-UHFFFAOYSA-N
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Description

3-(azepan-1-ylcarbonyl)-N-(2-ethylphenyl)-7-methyl-1,8-naphthyridin-4-amine, also known as AZD-4547, is a small molecule inhibitor of fibroblast growth factor receptor (FGFR) tyrosine kinase. FGFRs are a family of receptor tyrosine kinases that play a critical role in cell growth, differentiation, and survival. The overexpression of FGFRs has been implicated in the development and progression of various types of cancer, making them an attractive target for cancer therapy.

Scientific Research Applications

Enantioselective Functionalization

The development of methods for the enantioselective functionalization of α-methylene C–H bonds in saturated aza-heterocycles, including azepanes, is crucial for drug discovery. This process affords high enantioselectivities and exclusive regioselectivity, leveraging palladium catalysis and chiral phosphoric acids. Such advancements underscore the importance of azepanes in the synthesis of bioactive compounds and their utility in asymmetric synthesis (Jain et al., 2016).

Carcinogenic Amine Detection

Research into the detection of carcinogenic amines released from azo dyes in consumer goods highlights the relevance of understanding the chemical behavior of related compounds. This study emphasizes the need for safer dye alternatives in manufacturing, as some dyes release harmful amines upon reduction (Oh et al., 1997).

Antibacterial Activity

The synthesis of naphthyridine derivatives, including those with azepane substitutions, and their evaluation for antibacterial activity demonstrate the potential pharmaceutical applications of such compounds. This research reveals structure-activity relationships and identifies compounds with significant antibacterial properties, worthy of further biological study (Egawa et al., 1984).

Electronic Coupling and Fluorescence

Investigations into the electronic coupling between amine redox centers in azulene derivatives, mediated by nonalternant bridges like azepane, show potential for the development of materials with unique electronic and optical properties. This research is particularly relevant for the design of new fluorescent materials and electronic devices (Nöll et al., 2007).

Cyclization Reactions

Studies on the cyclization reactions of N-cinnamoyl-1-naphthylamines, including those involving azepane rings, contribute to the field of organic synthesis by providing novel pathways to complex cyclic compounds. These reactions are significant for the synthesis of pharmacologically relevant structures (King et al., 2013).

Azepanium Ionic Liquids

The synthesis of azepanium ionic liquids from azepane highlights innovative approaches to green chemistry. These substances offer environmentally friendly alternatives for industrial applications, showcasing azepane's versatility in producing compounds with desirable physical properties (Belhocine et al., 2011).

properties

IUPAC Name

2-[7-benzyl-2-(4-methylphenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O3/c1-20-9-11-22(12-10-20)27-30-25-18-31(17-21-6-3-2-4-7-21)14-13-24(25)28(34)32(27)19-26(33)29-16-23-8-5-15-35-23/h2-12,15H,13-14,16-19H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSPRMEJQZLEBEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(CCN(C3)CC4=CC=CC=C4)C(=O)N2CC(=O)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-[(furan-2-yl)methyl]acetamide

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